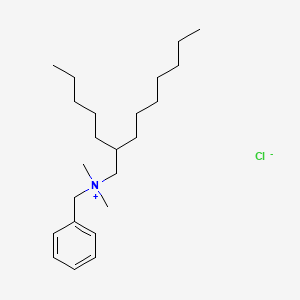
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, two methyl groups, and a long alkyl chain attached to the nitrogen atom, with a chloride ion as the counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride typically involves the quaternization of N,N-dimethyl-2-pentylnonan-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The product is purified through crystallization or distillation, and the final product is obtained as a crystalline solid or powder.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzethonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
N-Benzyl-N,N-dimethyl-2-pentylnonan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of both benzyl and dimethyl groups. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
143110-80-9 |
|---|---|
Formule moléculaire |
C23H42ClN |
Poids moléculaire |
368.0 g/mol |
Nom IUPAC |
benzyl-dimethyl-(2-pentylnonyl)azanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-5-7-9-10-13-17-22(16-12-8-6-2)20-24(3,4)21-23-18-14-11-15-19-23;/h11,14-15,18-19,22H,5-10,12-13,16-17,20-21H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XNQSEYFFENRTDI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(CCCCC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
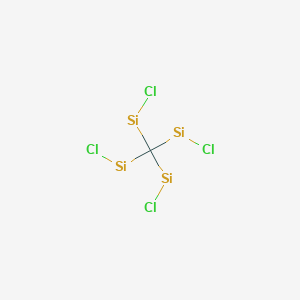
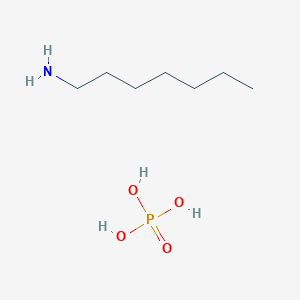
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
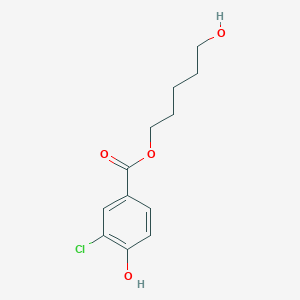
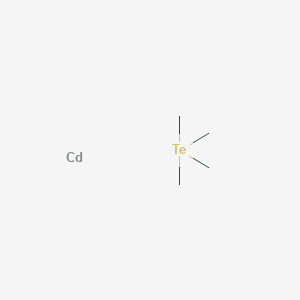
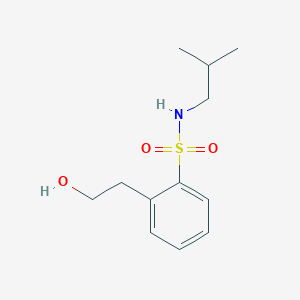
methanone](/img/structure/B12551631.png)

![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
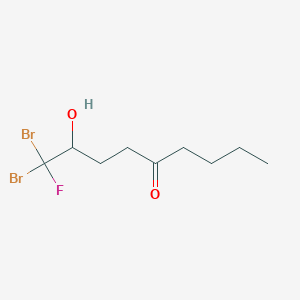
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
